8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core, a methoxy group, and a sulfonylamino hexanoate side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[c]chromene core: This can be achieved through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzo[c]chromene core using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the sulfonylamino hexanoate side chain: This can be accomplished through a nucleophilic substitution reaction where the amino group of hexanoic acid reacts with the sulfonyl chloride derivative of 4-methylphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzo[c]chromene core can be reduced to form a hydroxyl group.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce a dihydroxy derivative.
Scientific Research Applications
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit phosphodiesterase enzymes, which play a role in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate (HU-308)
- 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside
Uniqueness
What sets 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonylamino hexanoate side chain, in particular, enhances its potential for specific biological interactions and applications.
Properties
Molecular Formula |
C28H29NO7S |
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Molecular Weight |
523.6 g/mol |
IUPAC Name |
(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C28H29NO7S/c1-18-8-11-21(12-9-18)37(32,33)29-16-6-4-5-7-26(30)35-25-15-14-23-22-13-10-20(34-3)17-24(22)28(31)36-27(23)19(25)2/h8-15,17,29H,4-7,16H2,1-3H3 |
InChI Key |
SZCLKQSYHWGKDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C |
Origin of Product |
United States |
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